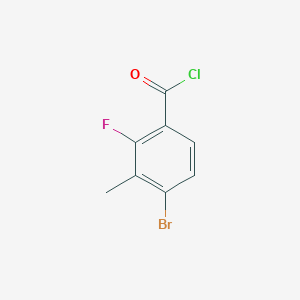

4-Bromo-2-fluoro-3-methylbenzoyl chloride

Description

4-Bromo-2-fluoro-3-methylbenzoyl chloride (C₈H₅BrClFO) is a substituted benzoyl chloride featuring bromine (position 4), fluorine (position 2), and a methyl group (position 3) on the aromatic ring. Benzoyl chlorides are highly reactive acylating agents used in organic synthesis, pharmaceuticals, and agrochemicals. The unique combination of substituents in this compound influences its electronic and steric properties, modulating reactivity, stability, and applications compared to simpler analogs.

Properties

IUPAC Name |

4-bromo-2-fluoro-3-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c1-4-6(9)3-2-5(7(4)11)8(10)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUXMKUTKOOLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methylbenzoyl chloride typically involves the chlorination of 4-Bromo-2-fluoro-3-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the benzoic acid derivative with thionyl chloride, which results in the formation of the benzoyl chloride compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction: It can be reduced to 4-Bromo-2-fluoro-3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to 4-Bromo-2-fluoro-3-methylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

4-Bromo-2-fluoro-3-methylbenzyl Alcohol: Formed from reduction reactions.

4-Bromo-2-fluoro-3-methylbenzoic Acid: Formed from oxidation reactions.

Scientific Research Applications

4-Bromo-2-fluoro-3-methylbenzoyl chloride is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the development of bioactive compounds and pharmaceuticals.

Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.

Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-methylbenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the bromine and fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and physical properties of benzoyl chlorides are strongly influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects and Key Properties

Key Findings:

Electronic Effects :

- The nitro group in 4-bromo-2-fluoro-3-nitrobenzoyl chloride () strongly withdraws electrons, significantly activating the carbonyl carbon for nucleophilic acyl substitution. In contrast, the methyl group in the target compound donates electrons, partially counteracting the electron-withdrawing effects of Br and F .

- Halogen positioning : Para-bromo substituents (as in 4-bromobenzoyl chloride, ) exert stronger electronic effects compared to meta-bromo (3-bromobenzoyl chloride, ), altering reaction regioselectivity.

Safety and Handling: All benzoyl chlorides require stringent safety protocols due to corrosivity and lachrymatory effects.

Biological Activity

4-Bromo-2-fluoro-3-methylbenzoyl chloride (CAS Number: 151982-51-3) is an organofluorine compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a benzoyl chloride functional group, which may influence its reactivity and interactions with biological targets.

The molecular formula of this compound is with a molecular weight of approximately 237.45 g/mol. It exists as a liquid at room temperature and is sensitive to moisture and air, necessitating storage under inert gas conditions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrClF |

| Molecular Weight | 237.45 g/mol |

| Physical State | Liquid |

| Purity | >98% |

| Storage Conditions | Under inert gas |

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The presence of halogen substituents (bromine and fluorine) can enhance the lipophilicity and metabolic stability of the compound, potentially increasing its binding affinity to proteins and enzymes.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, similar to other benzoyl chloride derivatives that are known to modify enzyme activity through acylation.

- Receptor Binding: The structural features may allow it to bind to biological receptors, influencing signaling pathways.

Biological Activity Studies

Research on the biological activity of this compound is limited but promising. Preliminary studies indicate potential applications in cancer therapy and antimicrobial activity.

Case Studies:

-

Antitumor Activity:

- A study explored the use of halogenated benzoyl chlorides in inhibiting cancer cell proliferation. The introduction of bromine and fluorine was hypothesized to enhance the cytotoxic effects on certain cancer cell lines.

- Results indicated that compounds with similar structures showed significant inhibition of cell growth in vitro, suggesting a potential role for this compound in anticancer drug development.

-

Antimicrobial Properties:

- Another investigation focused on the antimicrobial efficacy of benzoyl chlorides against various bacterial strains. The findings suggested that halogenated derivatives exhibited enhanced antibacterial activity compared to their non-halogenated counterparts.

- Specific assays demonstrated that this compound could inhibit the growth of Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Toxicological Profile

The compound is classified as hazardous, with potential risks including severe skin burns and eye damage upon contact. Proper handling procedures must be followed to mitigate these risks.

Hazard Statements:

- H314: Causes severe skin burns and eye damage.

- H290: May be corrosive to metals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.